molecular formula C19H21NO4S B1150299 [(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate

[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate

Cat. No. B1150299
M. Wt: 359.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Non-peptide apelin receptor agonist (EC50 = 3.7 μM);  exhibits >21-fold selectivity over the closely related angiotensin 1 receptor (EC50 = >79 μM).

Scientific Research Applications

Biological Activity

The compound's derivatives demonstrate significant biological activities. For instance, N,N'-(Cyclohexa-2-en-1,4-diylidene)-diarylsulfonamides, which have structural similarities, are potent insecticides with high efficacy rates. Compounds with the 4-oxocyclohexa-2,5-en-1-ylidene structure exhibit enhanced fungicidal activity, effectively inhibiting the growth of Phytophthora infestans. Additionally, certain derivatives show high herbicidal activity, with the number of chlorine atoms in the compound correlating with increased insecticidal, fungicidal, and herbicidal activities (Biointerface Research in Applied Chemistry, 2020).

Biodegradation of Methyl Orange Dye

Research indicates that derivatives of this compound can play a role in the biodegradation of methyl orange dye, a common textile dye with environmental impacts. The transformation of methyl orange via pathways such as desulfonylation, demethylation, and hydroxylation has been observed, suggesting potential applications in environmental remediation and waste treatment processes (IOP Conference Series: Materials Science and Engineering, 2021).

Synthesis of Biologically Active Compounds

The compound is a key precursor in the synthesis of biologically active indole derivatives, which are vital in numerous natural and synthetic compounds. These derivatives display a range of activities, including antimicrobial and antifungal properties, highlighting their potential in pharmaceutical applications (Russian Journal of Organic Chemistry, 2020).

Photochemical Applications

In the field of photochemistry, derivatives of this compound have been explored for their potential in nonlinear optics and photodynamic therapy. For instance, specific benzenesulfonate salts have been synthesized and characterized for their optical properties, indicating potential applications in materials science and photonics (Chemistry of Materials, 2000).

Antitumor Evaluation and Molecular Modeling

This compound's derivatives have been synthesized and evaluated for antitumor properties, showing significant cytotoxic activity against various cancer cell lines. The exploration of their molecular structure through modeling provides insights into their interaction with target proteins, underscoring their potential in cancer treatment (International Journal of Molecular Sciences, 2020).

properties

Molecular Formula

C19H21NO4S

Molecular Weight

359.44

IUPAC Name

[(Z)-(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate

InChI

InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18-

SMILES

CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3

synonyms

(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1/'-bi(cyclohexane)]-3,6-dien-2-one

Origin of Product

United States

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